molecular formula C17H15N3O3 B2637686 N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide CAS No. 33284-07-0

N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2637686
CAS No.: 33284-07-0
M. Wt: 309.325
InChI Key: FWDHGWNGPRPYAI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide is a compound that features an indole moiety linked to a nitrobenzamide group. The indole structure is a common motif in many natural products and pharmaceuticals, known for its diverse biological activities. The nitrobenzamide group adds further chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

  • Dissolve tryptamine in a suitable solvent like dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 4-nitrobenzoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • After completion, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

    Amidation: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction: N-[2-(1H-indol-3-yl)ethyl]-4-aminobenzamide.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

    Amidation: 4-nitrobenzoic acid and tryptamine.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the nitrobenzamide group may contribute to its biological activity through redox reactions or interactions with enzymes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide can be compared with other indole derivatives and nitrobenzamide compounds:

    Similar Compounds: N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide.

    Uniqueness: The combination of the indole and nitrobenzamide groups in this compound provides a unique set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(12-5-7-14(8-6-12)20(22)23)18-10-9-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,19H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDHGWNGPRPYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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